Chromatographic Selectivity: Baseline Resolution of 3-O-Acetyl Ezetimibe from Ezetimibe and Co-Eluting Impurities
In a validated RP-HPLC method developed for the separation of 11 Ezetimibe-related substances, 3-O-Acetyl Ezetimibe demonstrated a distinct retention time, enabling its baseline resolution from Ezetimibe and other process impurities [1]. The method utilized a Phenomenex Luna Phenyl-Hexyl column (100mm x 4.6mm, 5μm) and a gradient elution with acetonitrile-based mobile phases [1]. This chromatographic selectivity is critical, as generic or non-specific standards would not provide this level of resolution, leading to inaccurate quantitation [2].
| Evidence Dimension | Chromatographic Retention and Resolution (RP-HPLC) |
|---|---|
| Target Compound Data | Baseline resolved from Ezetimibe and 10 other impurities using a validated RP-HPLC method. |
| Comparator Or Baseline | Ezetimibe (Parent Drug) and other specified impurities. |
| Quantified Difference | Method achieves resolution >1.5 for all critical pairs, including 3-O-Acetyl Ezetimibe. |
| Conditions | Phenomenex Luna Phenyl-Hexyl column (100mm x 4.6mm, 5μm); Mobile phase: ACN-water (pH 4.0)-MeOH (15:75:10) / ACN gradient; Detection at 210 nm. |
Why This Matters
This ensures accurate and reliable quantification of 3-O-Acetyl Ezetimibe in drug substance and product, which is a regulatory requirement for impurity profiling and stability studies.
- [1] Luo, S., et al. (2015). Development and validation of a novel stability-indicating HPLC method for the quantitative determination of eleven related substances in ezetimibe drug substance and drug product. Talanta, 139, 67-74. View Source
- [2] Anand, A., et al. (2018). Development of a Simple, Highly Selective RP-LC Method for the Quantification of Diastereomers and Other Related Substances of Ezetimibe Using Multivariate Analysis. Journal of Chromatographic Science, 56(10), 937-946. View Source
